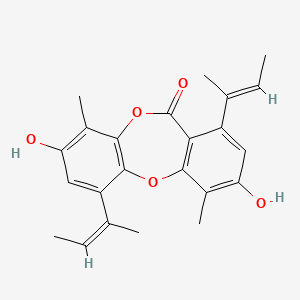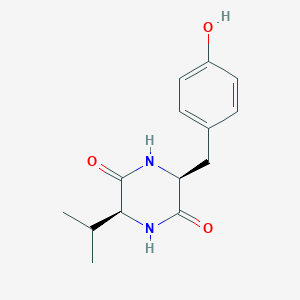
Cyclo(Tyr-Val)
Descripción general
Descripción
Fue aislado originalmente del hongo Nocardiopsis gilva . Este compuesto es un dipéptido cíclico formado por la ciclización de los aminoácidos tirosina y valina. Las diketopiperazinas son conocidas por sus diversas actividades biológicas, lo que las convierte en de gran interés en varios campos de investigación.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de Ciclo(L-Tyr-L-Val) generalmente implica la ciclización de dipéptidos lineales. Un método común es la ciclización de cabeza a cola de precursores lineales protegidos ortogonalmente. Este proceso involucra la activación del grupo carbonilo C-terminal usando reactivos potentes en solventes orgánicos . Alternativamente, la aminolisis directa entre el grupo amino N-terminal y el tioéster C-terminal puede lograr una ciclización eficiente en una solución mixta acuosa/orgánica .
Métodos de producción industrial: La producción industrial de Ciclo(L-Tyr-L-Val) se puede lograr mediante síntesis química o métodos biotecnológicos. La síntesis química implica el uso de grupos protectores, agentes de acoplamiento y activadores para formar la estructura cíclica. Los métodos biotecnológicos utilizan enzimas o células microbianas para catalizar la formación de los enlaces peptídicos .
Análisis De Reacciones Químicas
Tipos de reacciones: Ciclo(L-Tyr-L-Val) puede sufrir varias reacciones químicas, incluidas:
Oxidación: El grupo hidroxilo fenólico de la tirosina se puede oxidar para formar quinonas.
Reducción: La reducción del anillo de diketopiperazina puede llevar a la formación de dipéptidos cíclicos reducidos.
Sustitución: El anillo aromático de la tirosina puede sufrir reacciones de sustitución electrofílica.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: Se utilizan agentes reductores como borohidruro de sodio y hidruro de aluminio y litio.
Sustitución: Las reacciones de sustitución electrofílica se pueden llevar a cabo utilizando reactivos como bromo o ácido nítrico.
Principales productos formados:
Oxidación: Quinonas y otros derivados oxidados.
Reducción: Dipéptidos cíclicos reducidos.
Sustitución: Derivados aromáticos sustituidos.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
El mecanismo de acción de Ciclo(L-Tyr-L-Val) involucra su interacción con objetivos moleculares y vías específicas. Por ejemplo, como agonista del receptor μ-opioide, se une al receptor y lo activa, lo que lleva a efectos analgésicos . La actividad antioxidante del compuesto se atribuye a su capacidad para eliminar radicales libres e inhibir el estrés oxidativo .
Comparación Con Compuestos Similares
Ciclo(L-Tyr-L-Val) se puede comparar con otros dipéptidos cíclicos similares, como:
Ciclo(L-Pro-L-Tyr): Este compuesto también es una diketopiperazina con propiedades antifúngicas y antibacterianas.
Ciclo(L-Pro-L-Phe): Conocido por sus efectos antiproliferativos sobre líneas celulares tumorales humanas.
Ciclo(L-Pro-L-Val): Exhibe actividades biológicas similares pero difiere en sus interacciones específicas y potencia.
Singularidad: Ciclo(L-Tyr-L-Val) es único debido a su combinación específica de tirosina y valina, lo que le confiere actividades biológicas distintas y posibles aplicaciones terapéuticas .
Propiedades
IUPAC Name |
(3S,6S)-3-[(4-hydroxyphenyl)methyl]-6-propan-2-ylpiperazine-2,5-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c1-8(2)12-14(19)15-11(13(18)16-12)7-9-3-5-10(17)6-4-9/h3-6,8,11-12,17H,7H2,1-2H3,(H,15,19)(H,16,18)/t11-,12-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMDVFSHGYANGRP-RYUDHWBXSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1C(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]-2-hydroxydodecanamide](/img/structure/B8069933.png)

![(4S)-4-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-hydroxypropanoyl]amino]-3-octanoyloxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-5-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[(2S)-2-[(2S)-2-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-5-amino-1-[(2S)-2-[[(1S)-4-carbamimidamido-1-carboxybutyl]carbamoyl]pyrrolidin-1-yl]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B8069939.png)
![[(E,2S,3R)-3-hydroxy-2-(18,18,18-trideuteriooctadecanoylamino)octadec-4-enyl] dihydrogen phosphate](/img/structure/B8069946.png)

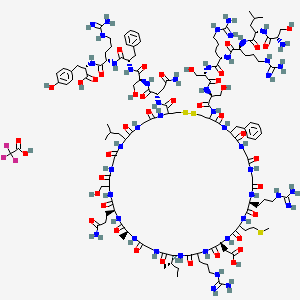
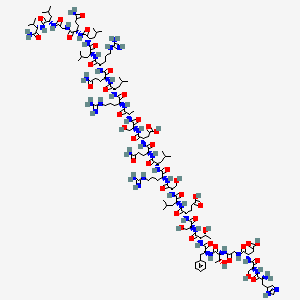
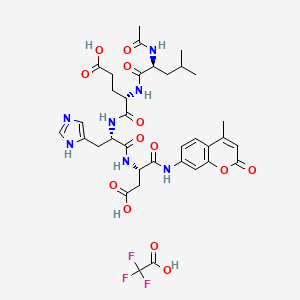
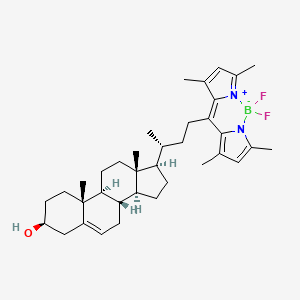
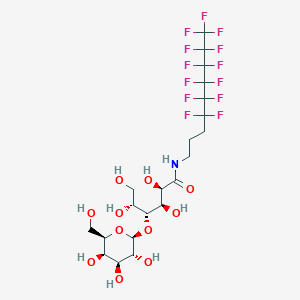

![N-[(E,2S,3R)-16,16,17,17,18,18,18-heptadeuterio-1,3-dihydroxyoctadec-4-en-2-yl]hexanamide](/img/structure/B8070007.png)
